Cas no 2171366-05-3 ((3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
- EN300-1548827
- (3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
- 2171366-05-3
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- Inchi: 1S/C26H30N2O5/c1-16(13-24(30)31)27-23(29)14-26(2,17-11-12-17)28-25(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,27,29)(H,28,32)(H,30,31)/t16-,26?/m1/s1
- InChI Key: DTGRIDXWTVPZLS-DIERRCTGSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC(C)(CC(N[C@H](C)CC(=O)O)=O)C1CC1)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 716
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 105Ų
(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548827-5.0g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 5g |
$7961.0 | 2023-06-05 | ||
Enamine | EN300-1548827-0.5g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 0.5g |
$2635.0 | 2023-06-05 | ||
Enamine | EN300-1548827-10000mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 10000mg |
$11805.0 | 2023-09-25 | ||
Enamine | EN300-1548827-5000mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 5000mg |
$7961.0 | 2023-09-25 | ||
Enamine | EN300-1548827-0.05g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 0.05g |
$2306.0 | 2023-06-05 | ||
Enamine | EN300-1548827-2500mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 2500mg |
$5380.0 | 2023-09-25 | ||
Enamine | EN300-1548827-2.5g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 2.5g |
$5380.0 | 2023-06-05 | ||
Enamine | EN300-1548827-1.0g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 1g |
$2745.0 | 2023-06-05 | ||
Enamine | EN300-1548827-10.0g |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 10g |
$11805.0 | 2023-06-05 | ||
Enamine | EN300-1548827-100mg |
(3R)-3-[3-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171366-05-3 | 100mg |
$2415.0 | 2023-09-25 |
(3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid Related Literature
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
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Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246
Additional information on (3R)-3-3-cyclopropyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
Introduction to (3R)-3-cyclopropyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic Acid (CAS No. 2171366-05-3)
The compound (3R)-3-cyclopropyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid, identified by the CAS number 2171366-05-3, is a complex organic molecule with significant potential in the fields of pharmaceuticals and biotechnology. This compound belongs to the class of amino acids, specifically a modified butanoic acid derivative, and exhibits unique structural features that make it a subject of interest in contemporary chemical research.
The structure of this compound is characterized by a chiral center at the third carbon atom, denoted by the (R) configuration. This stereochemistry plays a crucial role in determining its biological activity and pharmacokinetic properties. The presence of a cyclopropyl group attached to the third carbon introduces steric hindrance, which can influence the molecule's interactions with biological targets such as enzymes or receptors.
A notable feature of this compound is the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is attached via an amide bond, making this compound a valuable intermediate in the synthesis of more complex peptide structures. Recent advancements in peptide chemistry have highlighted the importance of such intermediates in constructing bioactive molecules with high precision.
Recent studies have explored the application of this compound in drug discovery, particularly in the development of protease inhibitors and other enzyme-targeted therapies. The Fmoc group's stability under mild reaction conditions has made it an ideal candidate for use in solid-phase synthesis, enabling researchers to efficiently construct libraries of peptide-based compounds for screening purposes.
In addition to its role in peptide synthesis, this compound has shown promise in the field of medicinal chemistry as a building block for creating bioisosteres and analogs with improved pharmacokinetic profiles. Researchers have investigated its ability to modulate cellular signaling pathways, particularly those involved in inflammation and cancer progression.
The synthesis of this compound involves multi-step reactions, including alkylation, amide bond formation, and stereochemical control during the assembly process. Modern synthetic methodologies have enabled chemists to achieve high yields and excellent stereochemical outcomes, ensuring the scalability of this compound for large-scale production.
From an analytical standpoint, this compound has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These analyses have provided critical insights into its molecular geometry, confirming the presence of the chiral center and validating its stereochemical integrity.
In terms of applications, this compound serves as a versatile tool in both academic and industrial settings. Its use as an intermediate in peptide synthesis has been documented in numerous research articles, underscoring its importance in modern chemical biology. Furthermore, its potential as a lead compound for drug development continues to be explored through collaborative efforts between academia and pharmaceutical companies.
Looking ahead, ongoing research aims to further elucidate the biological functions of this compound and its derivatives. By leveraging advances in computational chemistry and artificial intelligence, scientists are working towards predicting its binding affinities to various protein targets and optimizing its therapeutic potential.
In conclusion, (3R)-3-cyclopropyl-3-{(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid represents a significant advancement in organic chemistry with broad implications for drug discovery and peptide engineering. Its unique structural features and versatile applications position it as a key molecule in contemporary chemical research.
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